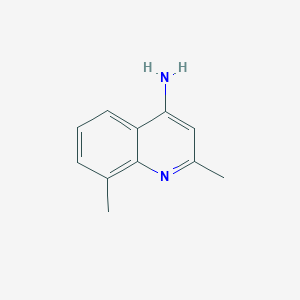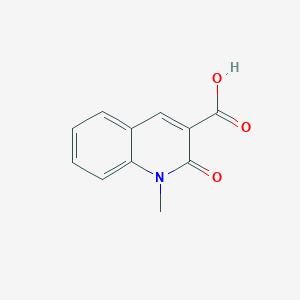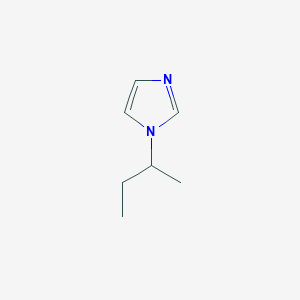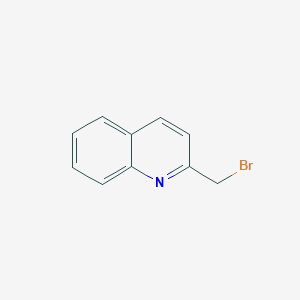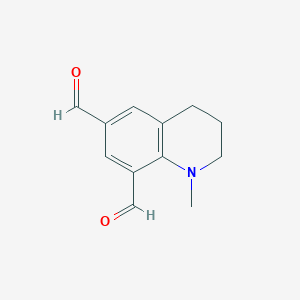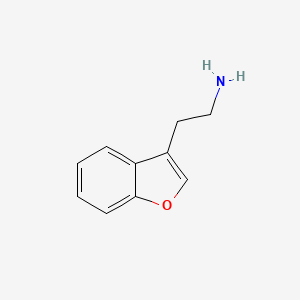
4-Benzoilisoquinolina
Descripción general
Descripción
4-Benzoylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. It is a yellow-brown crystalline solid that has a molecular weight of 243.3 g/mol and a melting point of 136-138 °C. 4-Benzoylisoquinoline is an important intermediate for the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents. It is also used as a reagent for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
La 4-Benzoilisoquinolina ha mostrado promesa como agente anticancerígeno. La investigación indica que induce estrés oxidativo, daño al ADN y apoptosis en las células cancerosas. Específicamente, un derivado sintético de chalcona de isoquinolina derivado de este compuesto demostró una actividad antitumoral significativa en un modelo de ratones portadores de carcinoma sólido de Ehrlich. Al regular al alza los genes proapoptóticos y reducir el crecimiento tumoral, tiene potencial como candidato para la terapia de tumores sólidos .
Actividad Antifúngica
En la lucha contra la degradación fúngica, los derivados de la this compound han surgido como opciones ecológicas. Los investigadores sintetizaron derivados de chalcona de tetrahidro-[1,2,4]triazolo[3,4-a]isoquinolina y evaluaron su eficacia antifúngica contra varias especies de hongos. Notablemente, estos derivados exhibieron una actividad prometedora contra Aspergillus flavus, A. niger, A. terreus, y otros hongos comúnmente asociados con la deterioro del cartonnage de momias egipcias antiguas .
Producción Microbiana de BIA
Los avances en la biología sintética y la ingeniería metabólica han permitido la producción microbiana de metabolitos vegetales. Los investigadores han reconstruido las vías biosintéticas de BIA en microorganismos, incluida la this compound. Este enfoque ofrece una alternativa a los sistemas de producción basados en plantas para valiosos BIA .
Aplicaciones Farmacológicas
Históricamente, los BIA derivados de plantas se han utilizado como medicamentos. Algunos ejemplos incluyen los analgésicos narcóticos morfina y codeína, antimicrobianos como la sanguinarina y la berberina, y el supresor de la tos y fármaco anticancerígeno noscapina. Estos compuestos se han explotado durante siglos debido a sus potentes propiedades farmacológicas .
Estudios Biológicos de Momias Antiguas
La this compound juega un papel en el estudio de restos esqueléticos momificados humanos antiguos. La comprensión de la deterioración de las momias, incluido el cartonnage, implica investigar factores como las condiciones ambientales, el daño físico y el daño biológico. Los investigadores utilizan técnicas analíticas para explorar la presencia y los efectos de los BIA en estos artefactos históricos .
Química Sintética y Desarrollo de Fármacos
La síntesis de nuevos derivados de chalcona basados en la this compound ofrece oportunidades para el desarrollo de fármacos. Los investigadores exploran modificaciones para mejorar la bioactividad, optimizar la farmacocinética y minimizar la toxicidad. Estos esfuerzos contribuyen al descubrimiento de posibles agentes terapéuticos .
Mecanismo De Acción
Target of Action
4-Benzoylisoquinoline, also known as isoquinolin-4-yl(phenyl)methanone, is a type of benzylisoquinoline alkaloid (BIA). BIAs are a diverse group of specialized plant metabolites that include approximately 2,500 known structures It’s known that many bias interact with various types of receptors, including neuronal acetylcholine receptors, dopamine receptors, and muscarinic acetylcholine receptors .
Mode of Action
It’s known that bias generally exert their effects by interacting with their targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
The biosynthesis of BIAs involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications . The biosynthesis of (S)-norcoclaurine, which is catalyzed by (S)-norcoclaurine synthase, is accomplished by the stereoselective condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA); each of these compounds is prepared by multiple enzymatic transformations from L-tyrosine .
Pharmacokinetics
It’s known that the pharmacokinetics of bias can vary widely depending on their chemical structure .
Result of Action
It’s known that many bias possess potent pharmacological properties, including the narcotic analgesics morphine and codeine, the antimicrobials sanguinarine and berberine, the muscle relaxants (+)-tubocurarine and papaverine, and the cough suppressant and anticancer drug noscapine .
Análisis Bioquímico
Biochemical Properties
4-Benzoylisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including cytochromes P450 and NADPH-dependent reductases. These interactions often involve the modification of functional groups, leading to the formation of structurally diverse alkaloids . The nature of these interactions is typically characterized by the binding of 4-Benzoylisoquinoline to the active sites of these enzymes, facilitating catalytic reactions that result in the production of bioactive compounds.
Cellular Effects
The effects of 4-Benzoylisoquinoline on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Benzoylisoquinoline has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 4-Benzoylisoquinoline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of 4-Benzoylisoquinoline to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function . For example, 4-Benzoylisoquinoline may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzoylisoquinoline can change over time. Studies have shown that this compound exhibits varying degrees of stability and degradation under different conditions . For instance, 4-Benzoylisoquinoline may degrade more rapidly in the presence of certain environmental factors, such as light or heat. Long-term effects on cellular function have also been observed, with prolonged exposure to 4-Benzoylisoquinoline leading to alterations in cellular metabolism and gene expression . These temporal effects highlight the importance of carefully controlling experimental conditions when studying the biochemical properties of 4-Benzoylisoquinoline.
Dosage Effects in Animal Models
The effects of 4-Benzoylisoquinoline in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the enhancement of cellular function . At higher doses, 4-Benzoylisoquinoline can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level. These findings underscore the importance of determining the optimal dosage for therapeutic applications of 4-Benzoylisoquinoline.
Metabolic Pathways
4-Benzoylisoquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes the biosynthesis of benzylisoquinoline alkaloids, where 4-Benzoylisoquinoline serves as an intermediate . This pathway involves multiple enzymatic reactions, including hydroxylation, methylation, and oxidation, leading to the formation of bioactive alkaloids. The interactions of 4-Benzoylisoquinoline with enzymes such as cytochromes P450 and NADPH-dependent reductases play a crucial role in these metabolic processes .
Transport and Distribution
Within cells and tissues, 4-Benzoylisoquinoline is transported and distributed through various mechanisms. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, 4-Benzoylisoquinoline may accumulate in certain cellular compartments or tissues, depending on its affinity for specific biomolecules or cellular structures . These interactions influence the localization and concentration of 4-Benzoylisoquinoline within the body, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 4-Benzoylisoquinoline is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Benzoylisoquinoline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression . The precise localization of 4-Benzoylisoquinoline within cells is essential for understanding its biochemical properties and therapeutic potential.
Propiedades
IUPAC Name |
isoquinolin-4-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)15-11-17-10-13-8-4-5-9-14(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURSVJGBZMRAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305799 | |
| Record name | 4-Isoquinolinylphenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20335-71-1 | |
| Record name | 4-Isoquinolinylphenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20335-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoquinolinylphenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the reactivity of 4-Benzoylisoquinoline unique compared to 1-benzylisoquinoline (Papaverine)?
A1: Research indicates a distinct difference in the reactivity of the methylene group in 4-Benzoylisoquinoline compared to Papaverine. [] This difference is observed during oxidation reactions where 4-benzylisoquinolines are converted to 4-Benzoylisoquinolines. Further differences are noted in the reactivity of the resulting ketone towards reagents like hydroxylamine, reducing agents, and Grignard reagents. [] This suggests that the position of the benzyl and benzoyl groups significantly influences the chemical behavior of these isoquinoline derivatives.
Q2: What are the established synthetic routes for producing 4-Benzoylisoquinoline?
A2: One reported method involves the Cerium(IV) oxidation of specific β-amino ketones. [, ] This approach provides a viable pathway for synthesizing both 4-Benzoylisoquinoline and its corresponding lactam. Further research into alternative synthesis routes and their efficiency could be beneficial.
Q3: Are there any potential applications for 4-Benzoylisoquinoline based on its reactivity?
A3: While the provided research focuses on synthesis and reactivity comparisons, the observed distinct reactivity of 4-Benzoylisoquinoline, particularly at the methylene group, suggests potential for further exploration. [] This unique reactivity could be investigated for developing novel chemical reactions or modifying existing ones. Further research is needed to explore potential applications in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



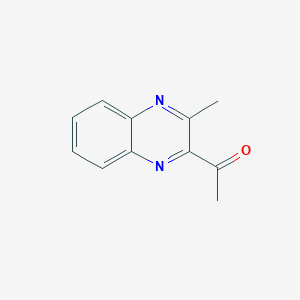

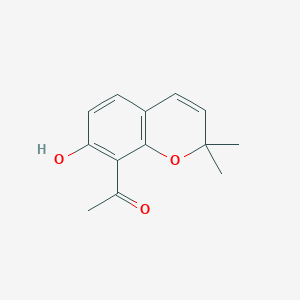

![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)
